3-Bromo-4'-iso-propylbiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(4-propan-2-ylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRPSHSATRONTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276634 | |
| Record name | 3-Bromo-4′-(1-methylethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443306-16-8 | |
| Record name | 3-Bromo-4′-(1-methylethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4′-(1-methylethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 3 Bromo 4 Iso Propylbiphenyl
Reactivity of the Aryl-Bromine Bond
The carbon-bromine (C-Br) bond in 3-Bromo-4'-iso-propylbiphenyl is a key site for chemical modification. Its reactivity allows for dehalogenation, substitution, and the formation of organometallic intermediates.
Reductive dehalogenation involves the cleavage of the C-Br bond and its replacement with a carbon-hydrogen (C-H) bond. This transformation effectively removes the bromine substituent from the aromatic ring. While specific studies on this compound are not extensively detailed in the literature, the process is a fundamental reaction for aryl halides. Common laboratory methods for this reduction include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or treatment with metal-acid systems. The successful dehalogenation of this compound would yield 4-isopropylbiphenyl (B1216656).
Table 1: Reductive Dehalogenation of this compound
| Reactant | Typical Reagents | Product |
|---|
Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as bromide, on an aromatic ring. The generally accepted mechanism for SNAr involves a two-step addition-elimination process that forms a negatively charged Meisenheimer complex as an intermediate nih.govlibretexts.org. However, this pathway is typically unfavorable for simple aryl halides libretexts.org. The reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the anionic intermediate libretexts.orgyoutube.com.
In the case of this compound, the molecule lacks significant electron-withdrawing groups on the brominated ring. The isopropyl group is electron-donating, and the bromo substituent itself is not sufficient to activate the ring towards this type of substitution. Consequently, the classical SNAr mechanism is not a viable pathway under standard conditions. Alternative mechanisms, such as those proceeding through a highly reactive benzyne (B1209423) intermediate, can occur with extremely basic nucleophiles (e.g., NaNH₂), but these reactions often require harsh conditions and can lead to a mixture of regioisomeric products nih.govyoutube.com.
The aryl-bromine bond in this compound is well-suited for metal-mediated transformations, most notably the formation of Grignard reagents. The reaction involves the insertion of magnesium metal into the C-Br bond. While some aryl bromides can be unreactive in diethyl ether, solvents like tetrahydrofuran (B95107) (THF) are often effective in facilitating the reaction rsc.org.
This process would convert this compound into its corresponding Grignard reagent, (4'-isopropyl-[1,1'-biphenyl]-3-yl)magnesium bromide. This organometallic compound is a potent nucleophile and a valuable synthetic intermediate. It can react with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to create new carbon-carbon bonds, thereby enabling the synthesis of more complex molecular architectures.
Table 2: Grignard Reagent Formation and Subsequent Reaction
| Reactant | Reagent | Intermediate | Example Electrophile | Final Product |
|---|
Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In this compound, the regiochemical outcome of such reactions is governed by the directing effects of the existing bromo and isopropyl substituents.
The regioselectivity of an EAS reaction on this biphenyl system is determined by the electronic properties of the two substituents on their respective rings youtube.comrhhz.net.
Isopropyl Group: An alkyl group like isopropyl is an electron-donating group through induction. It is an activating substituent, meaning it makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). It directs incoming electrophiles to the ortho and para positions youtube.com. In the 4'-isopropylphenyl ring, the para position is occupied by the bond to the other ring, so it strongly directs substitution to the two equivalent ortho positions (3' and 5').
Bromo Group: A halogen like bromine is an deactivating substituent due to its electron-withdrawing inductive effect. However, through resonance, it can donate lone-pair electron density to the ring. This makes it an ortho, para-director youtube.com. It directs incoming electrophiles to the 2, 4, and 6 positions of its ring.
Table 3: Analysis of Regioselectivity for Electrophilic Attack
| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity | Major Substitution Position(s) |
|---|---|---|---|---|---|
| Phenyl | Bromo | Deactivating | ortho, para (to C3) | Low | 2, 4, 6 |
Nitration is a classic example of an electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Based on the regioselectivity analysis above, the nitration of this compound is expected to occur almost exclusively on the activated ring.
The nitronium ion (NO₂⁺), the active electrophile, will attack the positions ortho to the isopropyl group. Due to the symmetry of the 4'-isopropylphenyl ring, attack at the 3'-position and 5'-position results in the same product. Therefore, the major product of mononitration is predicted to be 3-bromo-4'-isopropyl-3'-nitrobiphenyl. Other electrophilic functionalizations, such as halogenation, sulfonation, and Friedel-Crafts reactions, would be expected to follow the same regiochemical principles, favoring substitution on the activated, isopropyl-bearing ring.
Table 4: Predicted Outcome of Nitration
| Reactant | Reagents | Major Product |
|---|
Oxidative Reactions and Stability
The presence of a bromine atom and a biphenyl structure suggests that this compound may be susceptible to oxidative degradation through various pathways, including photolysis and reactions with reactive oxygen species.
While specific studies on the photolytic degradation of this compound are not extensively documented, the behavior of related polybrominated diphenyl ethers (PBDEs) in aqueous environments provides valuable insights. The primary mechanism for the photodegradation of PBDEs is reductive debromination. rsc.orgresearchgate.net This process involves the cleavage of the carbon-bromine bond upon absorption of ultraviolet (UV) radiation, leading to the formation of less brominated biphenyl congeners.
The degradation of PBDEs in water has been shown to follow pseudo-first-order kinetics. researchgate.net The rate of degradation is influenced by the wavelength of UV radiation, with studies indicating that irradiation at 285 nm can be effective for the degradation of various PBDE congeners. mdpi.comresearchgate.net The general mechanism can be summarized as follows:
Photoexcitation: The biphenyl molecule absorbs a photon, leading to an excited state.
Homolytic Cleavage: The energy from the absorbed photon leads to the homolytic cleavage of the C-Br bond, generating a biphenyl radical and a bromine radical.
Hydrogen Abstraction: The biphenyl radical abstracts a hydrogen atom from the surrounding water or other hydrogen donors to form 4'-iso-propylbiphenyl.
The efficiency of this process can be influenced by the presence of photosensitizers in the aqueous medium.
Table 1: Factors Influencing Photolytic Degradation of Brominated Biphenyls in Aqueous Systems
| Factor | Description | Potential Impact on this compound |
| Wavelength | The energy of the incident light. | Shorter UV wavelengths are generally more effective in inducing C-Br bond cleavage. mdpi.comresearchgate.net |
| Photosensitizers | Substances that absorb light and transfer the energy to the target molecule. | Could enhance the rate of degradation by facilitating the initial photoexcitation step. |
| Water Matrix | The presence of dissolved organic matter and inorganic ions. | Humic substances can act as photosensitizers, while certain ions may quench the excited state, affecting the degradation rate. researchgate.net |
Reactions with Reactive Oxygen Species (e.g., Singlet Oxygen, Hydroxyl Radicals)
In addition to direct photolysis, this compound can be degraded by reactive oxygen species (ROS) present in the environment.
Singlet Oxygen (¹O₂): Singlet oxygen is an electronically excited state of molecular oxygen that is a powerful oxidant. Brominated compounds, such as tetrabromobisphenol A (TBBPA), have been shown to be susceptible to oxidation by singlet oxygen, especially in aqueous solutions where the compound can be ionized. nih.govnih.gov The reaction with singlet oxygen can lead to the formation of various radical species and subsequent degradation products. nih.gov While this compound is not a phenol, the biphenyl system can still be susceptible to attack by singlet oxygen, potentially leading to the formation of hydroperoxides and other oxygenated products.
Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and non-selective oxidants. The reaction of hydroxyl radicals with brominated diphenyl ethers has been studied, and it is known to proceed via the addition of the hydroxyl radical to the aromatic ring. nih.govresearchgate.net This addition is more likely to occur at the less-brominated phenyl ring. nih.gov The resulting intermediate can then undergo further reactions, including the elimination of the bromine atom or the formation of hydroxylated derivatives. For this compound, the reaction with hydroxyl radicals would likely lead to the formation of hydroxylated isopropylbiphenyl (B97774) and bromohydroxylated isopropylbiphenyl isomers. Aqueous solutions can reduce the feasibility of the reaction between brominated diphenyl ethers and hydroxyl radicals. nih.gov
Table 2: Predicted Reactivity of this compound with Reactive Oxygen Species
| Reactive Oxygen Species | Predicted Reaction Pathway | Potential Products |
| **Singlet Oxygen (¹O₂) ** | Electrophilic attack on the aromatic rings. | Oxygenated biphenyl derivatives, ring-opened products. |
| Hydroxyl Radical (•OH) | Addition to the aromatic rings, particularly the non-halogenated sites. epa.gov | Hydroxylated and bromohydroxylated isopropylbiphenyl isomers. |
Mechanistic Investigations of Biphenyl Derivatives in Catalysis
Substituted biphenyls are important scaffolds in the development of ligands for various catalytic reactions. The electronic and steric properties of these molecules can be fine-tuned to enhance the efficiency and selectivity of catalysts.
Given the structure of this compound, it could potentially participate in C-H arylation reactions in two ways:
As the aryl halide: The bromo-substituted ring can act as the electrophilic partner in a cross-coupling reaction with another arene.
As the arene: The C-H bonds on both aromatic rings, particularly those activated by the isopropyl group or the other phenyl ring, could be susceptible to activation and subsequent arylation with another aryl halide.
The regioselectivity of such reactions would be governed by the directing effects of the substituents and the nature of the catalyst employed.
Substituted biphenyls, particularly those functionalized with phosphine (B1218219) groups, are a cornerstone of modern cross-coupling catalysis. nih.govuj.ac.za These biaryl phosphine ligands are crucial for stabilizing the metal center (commonly palladium) and for modulating its reactivity throughout the catalytic cycle. nih.govuj.ac.za The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetallation, and reductive elimination. nih.gov
The steric bulk and electronic properties of the biphenyl ligand play a critical role in each of these steps:
Oxidative Addition: Bulky and electron-rich phosphine ligands can promote the oxidative addition of the aryl halide to the metal center. uj.ac.zaresearchgate.net
Transmetallation: The ligand influences the rate of transfer of the organic group from the organometallic reagent (e.g., a boronic acid) to the metal center.
Reductive Elimination: The ligand's properties affect the final step where the two coupled organic fragments are eliminated from the metal center to form the product and regenerate the catalyst. nih.govuj.ac.za
A hypothetical phosphine ligand derived from this compound would possess a specific steric and electronic profile due to the bromo and isopropyl substituents. The bromine atom would act as an electron-withdrawing group, while the isopropyl group is electron-donating. This combination of substituents could offer unique properties if this scaffold were used to develop a novel phosphine ligand for cross-coupling reactions.
Theoretical and Computational Investigations of 3 Bromo 4 Iso Propylbiphenyl
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity and properties. Computational chemistry provides powerful tools to probe the distribution of electrons within a molecule like 3-Bromo-4'-iso-propylbiphenyl.
Molecular Orbital Theory Applications (e.g., AM1 SCF-MO Method)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. unizin.orglibretexts.orgyoutube.com For a molecule such as this compound, a semi-empirical method like the Austin Model 1 (AM1) Self-Consistent Field (SCF) Molecular Orbital (SCF-MO) calculation would typically be employed as a starting point. This method provides a quantum mechanical approximation of the molecular orbitals, their energies, and their electron occupancies.
The expected output from an AM1 calculation would include a set of molecular orbitals, each with a corresponding energy level. These orbitals are delocalized over the entire molecule, reflecting the conjugated nature of the biphenyl (B1667301) system. The analysis would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as these are crucial for determining the molecule's chemical reactivity.
Table 1: Illustrative Data from a Hypothetical AM1 SCF-MO Calculation on this compound
| Molecular Orbital | Energy (eV) | Occupancy |
|---|---|---|
| LUMO+1 | -0.5 | 0 |
| LUMO | -1.2 | 0 |
| HOMO | -8.5 | 2 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of such a calculation.
Frontier Orbital Energy Calculations
The energies of the frontier molecular orbitals, the HOMO and LUMO, are critical descriptors of a molecule's reactivity. wikipedia.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -8.5 |
| LUMO Energy | -1.2 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of such a calculation.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the two phenyl rings allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. ethz.ch By simulating the movements of the atoms at a given temperature, MD can explore the conformational landscape of this compound. These simulations would reveal the preferred dihedral angle between the two phenyl rings, which is a balance between steric hindrance from the substituents and the electronic effects of the biphenyl system. For substituted biphenyls, non-planar (twisted) conformations are generally more stable than planar ones due to reduced steric clash between the ortho-hydrogens and the substituents on the adjacent ring.
Reactivity Prediction and Regioselectivity Modeling
Computational methods can predict how this compound is likely to react and at which positions on the molecule reactions are most likely to occur.
Computational Assessment of Electrophilic and Nucleophilic Sites
The electronic structure calculations described in section 4.1 provide the basis for predicting reactive sites. The distribution of electron density, often visualized as an electrostatic potential map, can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).
For this compound, the carbon atom attached to the bromine would be an electrophilic site, susceptible to nucleophilic attack. The phenyl ring containing the isopropyl group is expected to be more electron-rich than the brominated ring, making it more susceptible to electrophilic attack. The specific positions (ortho, meta, para) on each ring that are most reactive would be determined by a detailed analysis of the molecular orbitals and charge distribution.
Prediction of Reaction Regioselectivity based on Electronic Parameters
The regioselectivity of a reaction (the preference for reaction at one site over another) can be predicted by analyzing various electronic parameters derived from the computational model. For electrophilic aromatic substitution, for instance, the positions with the highest electron density or the largest coefficients of the HOMO are generally favored.
In the case of this compound, an electrophile would be predicted to preferentially attack the isopropyl-substituted ring. The isopropyl group is an ortho-, para-director, meaning that substitution would be favored at the positions ortho and para to the isopropyl group. The bromine atom on the other ring is a deactivating group but is also an ortho-, para-director. A computational analysis would quantify the relative activation and deactivation of the different positions on both rings, providing a more precise prediction of the major products of a given reaction.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the structural or property-based descriptors of a set of compounds and their biological activity or chemical properties, respectively. worldscientificnews.com These models are instrumental in predicting the characteristics of new molecules and understanding the mechanisms of their actions. The development of such models requires a dataset of compounds with known activities or properties, from which predictive equations are derived.
For classes of compounds like brominated flame retardants, which include polybrominated biphenyls (PBBs), QSAR models have been developed to predict properties such as endocrine-disrupting potencies. nih.govacs.org These studies typically involve calculating a variety of molecular descriptors and using statistical methods like multiple linear regression to build and validate the models. nih.govacs.org Similarly, 3D-QSAR models have been constructed for other biphenyl analogues to elucidate the structural features essential for specific biological activities. scholaris.caacs.org
Development of Electronic Parameters for Reactivity Correlation
The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational chemistry allows for the calculation of various electronic parameters that can be correlated with reactivity. These parameters are often used as descriptors in QSAR and QSPR models. nih.gov For instance, quantities derived from the electrostatic potential on the molecular surface can be used to develop quantitative relationships for physicochemical properties. nih.gov
While general principles suggest that the electronic properties of this compound would be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating character of the isopropyl group, specific calculated values for parameters such as HOMO/LUMO energies, partial atomic charges, or dipole moment, and their correlation to the reactivity of this specific compound, are not documented in dedicated research studies.
Predictive Models for Chemical Behavior
Predictive models for the chemical behavior of a compound, such as its environmental fate, toxicity, or metabolic pathways, are a key output of QSAR/QSPR studies. These models are developed based on the established relationships between molecular descriptors and the property of interest. For example, QSAR models for polybrominated diphenyl ethers (PBDEs) have been used to predict their physicochemical properties and biological activities. nih.gov
In the absence of experimental data and specific computational studies for this compound, no predictive models for its chemical behavior have been developed or validated. The construction of such models would necessitate a systematic investigation of this compound alongside a series of structurally related molecules with known properties.
Advanced Applications and Functional Materials Development Featuring Substituted Biphenyls
Biphenyls as Key Intermediates in Organic Synthesis
Substituted biphenyls are fundamental building blocks in organic synthesis, primarily due to their utility in forming complex molecular architectures. sigmaaldrich.com The presence of a halogen, such as the bromine atom in 3-Bromo-4'-iso-propylbiphenyl, provides a reactive site for various metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds.
The bromine atom on the biphenyl (B1667301) core can be readily transformed through palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com These methods are instrumental for chemists aiming to construct more intricate molecules from simpler precursors. nbinno.com For instance, in the Suzuki-Miyaura coupling, the bromo-substituted biphenyl can react with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond, effectively extending the molecular framework. nih.govnih.gov This versatility makes brominated biphenyls, including this compound, valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The isopropyl group at the 4'-position can influence the solubility and steric properties of the molecule, which is an important consideration in designing synthetic routes. nbinno.com
Below is a table illustrating the potential application of this compound in key cross-coupling reactions.
| Reaction Name | Reactant Partner | Catalyst | Resulting Bond | Potential Product Class |
| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Palladium Complex | C-C | Poly-aryl systems, complex ligands |
| Heck Coupling | Alkene | Palladium Complex | C-C | Stilbene derivatives, substituted alkenes |
| Sonogashira Coupling | Terminal Alkyne | Palladium & Copper Complexes | C-C (sp2-sp) | Aryl-alkynes, electronic materials precursors |
| Buchwald-Hartwig Amination | Amine | Palladium Complex | C-N | Aryl amines, pharmaceutical intermediates |
| Stille Coupling | Organostannane | Palladium Complex | C-C | Complex biphenyl derivatives |
Utilization in Liquid Crystal Technologies
The rigid, rod-like structure of the biphenyl core is a common motif in molecules designed for liquid crystal (LC) applications. mdpi.com These materials possess properties of both conventional liquids and solid crystals, making them highly responsive to stimuli like electric fields, which is the foundational principle of liquid crystal displays (LCDs). nih.govtandfonline.com
The 4'-alkyl-4-cyanobiphenyls (nCB) are a well-known class of liquid crystals widely used in various applications. nih.gov A classic example, 4-Cyano-4'-pentylbiphenyl (5CB), was first synthesized in 1972 and became a key component in the development of LCDs due to its stable nematic liquid crystal phase near room temperature. tandfonline.comwikipedia.org
The synthesis of such monomers often involves modifying a biphenyl core in a linear fashion. wikipedia.org For this compound to be adapted for liquid crystal applications, a key step would be the substitution of the bromine atom with a polar group, such as a cyano (-CN) group. This can be achieved through a cyanation reaction, for example, using copper(I) cyanide. tandfonline.com The resulting hypothetical molecule, 4'-iso-propyl-biphenyl-3-carbonitrile, would then possess the characteristic polar head (cyano group) and nonpolar tail (isopropyl group) common in many liquid crystal monomers. The synthesis of biphenyl-based liquid crystal epoxy monomers has also been demonstrated, starting from precursors like 4,4'-biphenol. researchgate.net
The formation and stability of a liquid crystal mesophase are highly dependent on the molecule's geometry and intermolecular forces. Slight modifications to the molecular structure can lead to significant shifts in mesomorphic behavior. mdpi.com
In the context of 4'-alkyl-4-cyanobiphenyls, the length and shape of the alkyl chain are critical. An "odd-even effect" is observed where the properties, such as elastic constants, vary predictably depending on whether the alkyl chain has an odd or even number of carbon atoms. tandfonline.com For a derivative of this compound, several structural features would influence its potential liquid crystalline properties:
Biphenyl Core: Provides the necessary rigidity and linearity for anisotropic ordering.
Isopropyl Group: This branched alkyl group at the 4'-position would increase the molecule's breadth compared to a linear alkyl chain. This could disrupt the close packing required for certain smectic phases and potentially favor a nematic phase.
Bromo Group: The bromine atom at the 3-position introduces a lateral dipole moment. This lateral substitution disrupts the molecule's linearity, which can lower the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid). However, it also increases the molecular breadth, which can influence the type of mesophase formed.
The table below summarizes how different structural components in biphenyl systems generally affect liquid crystal properties.
| Structural Feature | Influence on Molecular Property | Effect on Mesophase Performance |
| Biphenyl Core | Rigidity, Anisotropy | Promotes mesophase formation |
| Terminal Alkyl Chain (e.g., isopropyl) | Molecular shape, Polarity, Intermolecular spacing | Affects clearing point and mesophase type (nematic vs. smectic) |
| Polar Head Group (e.g., -CN, -Br) | Dipole moment, Intermolecular attraction | Influences dielectric anisotropy and threshold voltage |
| Lateral Substitution (e.g., Br at position 3) | Increased molecular breadth, Disrupted linearity | Tends to lower melting and clearing points, can alter phase behavior |
Biphenyl Derivatives in Advanced Materials Science
The utility of biphenyl derivatives extends beyond liquid crystals into the broader field of materials science, including the fabrication of thin films and the development of novel nanomaterials.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are techniques used to produce high-quality, ultra-thin solid films, often in the semiconductor industry. yale.eduwikipedia.org These processes rely on volatile precursor molecules that react or decompose on a substrate surface. wikipedia.org
For a compound to be a suitable precursor for CVD or ALD, it must exhibit sufficient volatility to be transported in the gas phase and thermal stability to avoid decomposition before reaching the substrate. While information on this compound as a specific precursor is not available, the general properties of substituted biphenyls can be considered. The biphenyl core itself is thermally stable. The volatility would be influenced by the molecular weight and the nature of the substituents. Halogenated organic compounds can be used as precursors, although their incorporation into the final film may or may not be desirable depending on the application. For instance, in ALD, the process relies on self-limiting surface reactions between alternately pulsed precursors. vaporpulse.com The reactivity of the bromo-group in this compound could potentially be exploited in a specifically designed ALD process.
Biphenyl derivatives are utilized in the synthesis and functionalization of nanomaterials. They can act as ligands that interact specifically with nanoparticles, enabling their use as components in anisotropic nanosized composite materials. ivanovo.ac.ruresearchgate.net The biphenyl structure can serve as a rigid spacer or a functional anchor to control the assembly and properties of nanomaterials.
For example, functional biphenyl derivatives can be designed to interact with nanoparticle surfaces, influencing their dispersion and alignment within a matrix, which is crucial for creating materials with tailored optical or electronic properties. ivanovo.ac.ru The ability of this compound to participate in cross-coupling reactions means it could be used to synthesize more complex ligands. These custom-synthesized ligands can then be attached to the surface of nanoparticles, modifying their surface chemistry and enabling their integration into larger functional systems. The synthesis of a wide range of biphenyl derivatives can be achieved using palladium nanoparticles as catalysts, highlighting the synergistic relationship between biphenyl chemistry and nanomaterials. researchgate.netresearchgate.net
Biphenyls as Ligands in Catalysis
The biphenyl scaffold is a cornerstone in the development of ligands for a myriad of catalytic transformations. The inherent chirality of atropisomeric biphenyls, which arises from hindered rotation around the central C-C bond, has been a particularly fruitful area of research for asymmetric catalysis. Furthermore, the electronic and steric properties of the biphenyl system can be finely tuned through the introduction of various substituents, making them highly versatile for both chiral and achiral applications.
Performance in Homogeneous and Heterogeneous Catalytic Systems
While specific performance data for ligands derived from this compound is not available, we can infer potential applications based on the broader class of substituted biphenyl ligands.
Homogeneous Catalysis:
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands based on substituted biphenyls are extensively used. The solubility of the ligand-metal complex is a key factor, and the isopropyl group in this compound would enhance its solubility in common organic solvents. Ligands derived from this compound could potentially be employed in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, where palladium catalysts are often utilized. The electronic properties conferred by the bromo and isopropyl substituents would influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Heterogeneous Catalysis:
For heterogeneous catalysis, the ligand would typically be immobilized on a solid support. The bromine atom on the biphenyl scaffold provides a convenient handle for such immobilization. For example, it could be used in a coupling reaction to attach the ligand to a functionalized silica (B1680970) or polymer support. This would allow for the advantages of homogeneous catalysis, such as high activity and selectivity, to be combined with the ease of separation and recyclability characteristic of heterogeneous catalysts.
Table 2: Potential Catalytic Applications and Expected Performance
| Catalytic System | Reaction Type | Role of Substituents | Expected Outcome |
| Homogeneous | Suzuki Coupling | Electronic tuning of the metal center | High turnover numbers and yields |
| Homogeneous | Asymmetric Hydrogenation | Creation of a chiral pocket | High enantioselectivity |
| Heterogeneous | Heck Reaction | Immobilization via the bromo group | Catalyst recyclability and stability |
This table represents potential applications and is not based on reported experimental results for this compound.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Highly Substituted Biphenyls
The synthesis of highly substituted biphenyls, including 3-Bromo-4'-iso-propylbiphenyl, traditionally relies on established cross-coupling reactions like the Suzuki-Miyaura and Ullmann couplings. rsc.org However, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic methodologies.
Key areas of exploration include:
C-H Activation: Direct C-H activation/arylation is a promising strategy that avoids the need for pre-functionalized starting materials (like boronic acids or organohalides), reducing step counts and waste. rsc.org Research into regioselective C-H activation of both aromatic rings would offer a more atom-economical approach to synthesizing complex biphenyls.
Novel Catalysts: While palladium catalysts are prevalent in cross-coupling reactions, their cost and potential for product contamination are drawbacks. rsc.org Future research will likely focus on catalysts based on more abundant and less toxic first-row transition metals such as iron, cobalt, and nickel. rsc.org The development of highly active and selective catalysts that can operate under milder conditions is a significant goal.
Flow Chemistry: The use of continuous flow reactors for biphenyl (B1667301) synthesis offers advantages in terms of safety, scalability, and reaction control. Future work will likely involve the integration of flow chemistry with novel catalytic systems to create highly efficient and automated synthetic platforms.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. Exploring photoredox-catalyzed cross-coupling reactions for the synthesis of highly substituted biphenyls is an active area of research.
A comparison of traditional and emerging synthetic methods is presented below:
| Method | Advantages | Disadvantages | Future Research Focus |
| Suzuki-Miyaura Coupling | High yields, functional group tolerance | Requires pre-functionalized substrates, potential palladium contamination | Development of more active and reusable catalysts, exploration of alternative coupling partners |
| Ullmann Reaction | Useful for specific substrates | Harsh reaction conditions, often requires high temperatures and stoichiometric copper | Development of catalytic versions with broader substrate scope and milder conditions |
| Direct C-H Arylation | Atom-economical, reduces synthetic steps | Challenges with regioselectivity and catalyst efficiency | Design of new directing groups and more selective catalysts |
| Photoredox Catalysis | Mild reaction conditions, uses visible light as a renewable energy source | Substrate scope can be limited, potential for side reactions | Expansion of reaction scope, development of new photocatalysts |
Advanced Spectroscopic and Structural Characterization Techniques for Biphenyl Derivatives
A thorough understanding of the structure-property relationships of biphenyl derivatives is crucial for their application. While standard techniques like NMR and mass spectrometry are indispensable, future research will leverage more advanced methods to gain deeper insights into the subtle structural nuances of molecules like this compound.
Emerging trends in characterization include:
Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed information about the conformation and intermolecular interactions of biphenyl derivatives in different environments. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate the spatial proximity of atoms, which is particularly important for understanding the rotational dynamics around the biphenyl core.
High-Resolution Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry can provide detailed information about the fragmentation patterns and three-dimensional shape of biphenyl derivatives, aiding in their unambiguous identification and structural elucidation.
Synchrotron-Based Techniques: X-ray absorption spectroscopy (XAS) and X-ray fluorescence (XRF) using synchrotron radiation can provide element-specific information about the local electronic structure and chemical environment of the bromine atom in this compound.
Vibrational Spectroscopy: Advanced vibrational spectroscopy techniques, such as Raman and infrared spectroscopy, coupled with computational modeling, can provide detailed information about the vibrational modes and conformational isomers of biphenyl derivatives. spiedigitallibrary.org
Expansion of Computational Modeling Capabilities for Complex Biphenyl Systems
Computational modeling has become an invaluable tool for predicting the properties and reactivity of molecules, guiding experimental design, and providing insights into reaction mechanisms. cmu.edunih.govnih.govpsu.edu For complex biphenyl systems, future computational efforts will focus on developing more accurate and predictive models.
Key areas for advancement include:
Improved Density Functional Theory (DFT) Methods: The development of new and improved density functionals will enhance the accuracy of calculated properties such as electronic structure, spectroscopic data, and reaction energies. gminsights.com
Multiscale Modeling: Combining quantum mechanical (QM) methods for the reactive core with molecular mechanics (MM) methods for the surrounding environment (QM/MM) will enable the study of biphenyl derivatives in more realistic and complex environments, such as in solution or within a biological system. nih.govnih.gov
Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be trained on large datasets of experimental and computational data to predict the properties and synthetic accessibility of new biphenyl derivatives, accelerating the discovery of new materials and molecules with desired functionalities.
Dynamic Simulations: Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of biphenyl derivatives over time, which is crucial for understanding their behavior in biological systems or as components of materials. mdpi.com
Development of New Applications Beyond Current Scope in Materials and Catalysis
While biphenyls have established applications in pharmaceuticals, agrochemicals, and liquid crystals, their unique structural and electronic properties make them attractive candidates for a range of emerging technologies. gminsights.comarabjchem.orggiiresearch.com Future research will explore the potential of specifically substituted biphenyls like this compound in new and exciting areas.
Potential future applications include:
Organic Electronics: The tunable electronic properties of biphenyl derivatives make them promising materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). royalsocietypublishing.orgroyalsocietypublishing.org The presence of a bromine atom and an isopropyl group can influence the packing and charge transport properties of the material.
Advanced Polymers: Biphenyl-containing polymers can exhibit high thermal stability, mechanical strength, and unique optical properties. Future research may focus on incorporating this compound as a monomer to create novel polymers for applications in aerospace, electronics, and specialty coatings.
Luminescent Probes: The biphenyl scaffold can be functionalized to create fluorescent probes for the detection of specific ions, molecules, or changes in the cellular environment. researchgate.net The bromine atom could be used as a heavy atom to enhance intersystem crossing and promote phosphorescence.
Catalysis: Biphenyl-based ligands are widely used in homogeneous catalysis. The specific substitution pattern of this compound could be exploited to design new ligands with unique steric and electronic properties for asymmetric catalysis or other challenging transformations. rsc.org
Sustainable Chemistry Initiatives in Biphenyl Research, including Bio-based Synthesis
The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. For biphenyls, this translates to a focus on developing more environmentally friendly synthetic methods and utilizing renewable resources.
Key sustainable chemistry initiatives include:
Bio-based Synthesis: A significant emerging trend is the synthesis of biphenyl compounds from renewable feedstocks. rsc.org For example, lignin, a major component of biomass, is a rich source of aromatic compounds that can potentially be converted into biphenyl derivatives. Research has demonstrated the synthesis of biphenyl monomers from vanillin and eugenol, which are derived from natural sources. rsc.org
Green Solvents and Reagents: Future research will emphasize the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, to replace traditional volatile organic compounds. The development of reactions that utilize non-toxic and renewable reagents is also a high priority.
Catalyst Recycling: To improve the sustainability of metal-catalyzed reactions, there is a strong focus on developing methods for the efficient recovery and recycling of catalysts. This can be achieved by immobilizing catalysts on solid supports or using biphasic solvent systems. researchgate.net
Waste Valorization: Exploring ways to convert byproducts and waste streams from biphenyl synthesis into valuable products is another important aspect of sustainable chemistry.
Q & A
Q. What are the recommended synthetic routes for preparing 3-Bromo-4'-iso-propylbiphenyl, and how do reaction conditions influence yield?
The synthesis of brominated biphenyl derivatives often employs cross-coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts facilitate aryl-aryl bond formation . For this compound, a plausible route involves coupling 3-bromophenylboronic acid with 4'-iso-propylbromobenzene. Key variables include catalyst loading (e.g., Pd(PPh₃)₄), base selection (e.g., Na₂CO₃), and solvent polarity (e.g., toluene/water mixtures). Elevated temperatures (80–100°C) typically enhance reaction rates but may promote side reactions like debromination. Post-reaction purification via flash chromatography or preparative HPLC (using isooctane-based mobile phases, as in ) is critical to isolate the target compound .
Q. How can researchers verify the purity and structural integrity of this compound?
Characterization should integrate multiple analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., iso-propyl group splitting patterns and aromatic proton coupling).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (C₁₅H₁₅Br, expected m/z ≈ 274.03).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Melting Point Analysis : Compare observed values with literature data for related bromobiphenyls (e.g., 3-Bromobiphenyl melts at -107.3°C ).
Advanced Research Questions
Q. What role does the iso-propyl group play in modulating electronic properties for catalytic applications?
The electron-donating iso-propyl group at the 4'-position alters the biphenyl system’s electron density, potentially enhancing its efficacy as a ligand in transition-metal catalysis. For example, steric bulk from iso-propyl may stabilize metal centers in Pd-catalyzed cross-couplings, while its inductive effect could moderate aryl halide reactivity . Comparative studies with non-substituted bromobiphenyls (e.g., 3-Bromobiphenyl in ) are recommended to quantify electronic effects via Hammett substituent constants or DFT calculations.
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation patterns)?
Discrepancies may arise from rotational isomers or impurities. Strategies include:
- X-ray Crystallography : Definitive structural assignment, as demonstrated for related brominated imine complexes in .
- Isotopic Labeling : Use deuterated analogs (e.g., deuterated solvents or substituents) to clarify ambiguous NMR peaks .
- Dynamic NMR Studies : Variable-temperature NMR to probe conformational exchange processes .
Q. What computational methods predict the reactivity of this compound in photochemical or electrochemical applications?
Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For photochemical studies, TD-DFT simulations assess excited-state behavior, while Marcus theory may explain electron-transfer kinetics in electrochemical carboxylation (e.g., ’s AI-driven synthesis tools for reaction pathway prediction) .
Methodological Notes
- Synthetic Optimization : Screen ligands (e.g., SPhos, XPhos) to improve coupling efficiency .
- Safety Protocols : Adhere to handling guidelines for brominated aromatics (e.g., PPE, fume hoods as per ) .
- Data Reproducibility : Document solvent lot numbers and catalyst sources to mitigate batch-to-batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
